molecular formula C11H12N2OS B2942895 N-(4-Ethyl-2-benzothiazolyl)acetamide CAS No. 892852-92-5

N-(4-Ethyl-2-benzothiazolyl)acetamide

Cat. No. B2942895
CAS RN: 892852-92-5
M. Wt: 220.29
InChI Key: XDFWOEXPQVZJEF-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its chemical name, molecular formula, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic Activity : Research has demonstrated the synthesis of acetamide derivatives, including those related to N-(4-Ethyl-2-benzothiazolyl)acetamide, showing potential analgesic activities in various tests. These compounds were synthesized and assessed for their effectiveness against thermal, mechanical, and chemical nociceptive stimuli (Kaplancıklı et al., 2012).
  • Antitumor Activity : A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives found significant anticancer activity against several cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Yurttaş et al., 2015).
  • Antimicrobial Activity : Novel benzothiazolyl-amide derivatives were synthesized and their antimicrobial activities were investigated, showing varying degrees of effectiveness against bacteria and fungi, suggesting potential for developing new antimicrobial agents (Özdemir et al., 2011).

Chemical and Pharmacological Studies

  • Metabolic Stability : Investigations into various 6,5-heterocycles as alternatives to benzothiazole rings aimed at improving metabolic stability have provided insights into the structure-activity relationships of PI3K/mTOR inhibitors, which are crucial for developing more stable therapeutic compounds (Stec et al., 2011).
  • Quantitative Structure-Activity Relationship (QSAR) Analysis : QSAR analysis of thiazole and benzothiazole derivatives with H1-antihistamine activity has revealed correlations between chromatographic data and biological activity, indicating a method to predict pharmacological activities of new drug candidates (Brzezińska et al., 2003).

Photovoltaic and Antioxidant Properties

  • Photovoltaic Efficiency : Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have evaluated their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and suggesting their use in photovoltaic cells (Mary et al., 2020).
  • Antioxidant Activity : Novel thiazolidinones and benzothiazole acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, showing potential for therapeutic applications in managing oxidative stress-related conditions (Koppireddi et al., 2013).

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and possible modifications to improve its properties .

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-8-5-4-6-9-10(8)13-11(15-9)12-7(2)14/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFWOEXPQVZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)acetamide

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